(Phenylsulfonyl)acetic acid
Overview
Description
(Phenylsulfonyl)acetic acid is an organic compound characterized by a phenyl group attached to a sulfonyl group, which is further connected to an acetic acid moiety. This compound is of significant interest due to its versatile applications in organic synthesis and its role as an intermediate in various chemical reactions.
Mechanism of Action
Target of Action
(Phenylsulfonyl)acetic acid derivatives have been identified as potent agonists of the Free Fatty Acid Receptor 1 (FFA1) . FFA1, also known as GPR40, is a G-protein coupled receptor that plays a crucial role in the regulation of glucose homeostasis by enhancing glucose-stimulated insulin secretion .
Mode of Action
It is known that ffa1 agonists generally work by binding to the receptor and enhancing its activity, leading to an increase in insulin secretion . This helps to regulate blood glucose levels, making FFA1 agonists potentially useful in the treatment of type 2 diabetes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its action on FFA1 and the subsequent increase in insulin secretion . Insulin is a key hormone in the regulation of glucose metabolism, and its increased secretion can lead to a decrease in blood glucose levels.
Pharmacokinetics
One study found that a derivative of this compound showed a better balance in terms of physicochemical properties, cytotoxicity profiles, and pharmacokinetic properties compared to other compounds . This suggests that this compound and its derivatives may have favorable pharmacokinetic properties, but more research is needed to confirm this.
Result of Action
The primary result of this compound’s action is an increase in insulin secretion due to its agonistic effect on FFA1 . This can lead to a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes . .
Biochemical Analysis
Biochemical Properties
(Phenylsulfonyl)acetic acid plays a significant role in biochemical reactions, particularly as an intermediate in pharmaceutical synthesis . It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as sulfonyltransferases. These interactions can affect the catalytic efficiency and specificity of the enzymes, thereby modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to strong oxidizing agents . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Phenylsulfonyl)acetic acid can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with sodium acetate in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of benzenesulfonyl chloride with acetic acid or its derivatives. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (Phenylsulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfinic acids.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Phenylsulfonyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: Research explores its potential as an intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Phenylsulfonylacetophenone: Similar in structure but with a ketone group instead of an acetic acid moiety.
(Phenylsulfonyl)amino acetic acid: Contains an amino group in place of the hydrogen atom on the acetic acid moiety.
Uniqueness: (Phenylsulfonyl)acetic acid is unique due to its combination of a phenylsulfonyl group with an acetic acid moiety, providing distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(benzenesulfonyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEFAALYDTWTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275641 | |
Record name | (phenylsulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3959-23-7 | |
Record name | 3959-23-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (phenylsulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3959-23-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do (phenylsulfonyl)acetic acid derivatives exert their therapeutic effect in the context of type 2 diabetes?
A1: this compound derivatives act as potent agonists of the free fatty acid receptor 1 (FFAR1), also known as GPR40. [] FFAR1 is a G protein-coupled receptor primarily expressed in pancreatic beta cells, and its activation by these compounds stimulates insulin secretion in a glucose-dependent manner. [] This glucose-dependent action is crucial for managing blood glucose levels and preventing hypoglycemia, a significant concern with some existing diabetes treatments.
Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this compound derivatives and their implications for drug development?
A2: Researchers have extensively explored the SAR of this compound derivatives to optimize their potency, selectivity, and safety profile. [] These studies have revealed key structural features crucial for FFAR1 agonistic activity. For example, the presence of a methyl(benzyloxyimino)phenyl substituent attached to the sulfonyl group was found to be essential for activity. [] Modifications to the phenyl ring, the sulfonyl group, and the acetic acid moiety can significantly impact the compound's binding affinity, efficacy, and pharmacokinetic properties. [] This knowledge is invaluable for designing and synthesizing novel derivatives with improved therapeutic potential for treating type 2 diabetes.
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